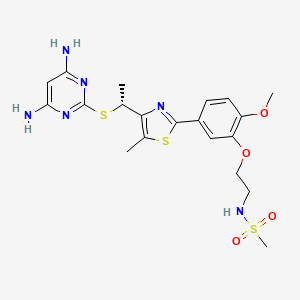

(Rac)-DNDI-8219

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H26N6O4S3 |

|---|---|

Molecular Weight |

510.7 g/mol |

IUPAC Name |

N-[2-[5-[4-[(1R)-1-(4,6-diaminopyrimidin-2-yl)sulfanylethyl]-5-methyl-1,3-thiazol-2-yl]-2-methoxyphenoxy]ethyl]methanesulfonamide |

InChI |

InChI=1S/C20H26N6O4S3/c1-11-18(12(2)32-20-24-16(21)10-17(22)25-20)26-19(31-11)13-5-6-14(29-3)15(9-13)30-8-7-23-33(4,27)28/h5-6,9-10,12,23H,7-8H2,1-4H3,(H4,21,22,24,25)/t12-/m1/s1 |

InChI Key |

MBPWFMBRNJJXFY-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCNS(=O)(=O)C)[C@@H](C)SC3=NC(=CC(=N3)N)N |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCNS(=O)(=O)C)C(C)SC3=NC(=CC(=N3)N)N |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-DNDI-8219: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-DNDI-8219 is a promising nitroimidazooxazine derivative under investigation for the treatment of visceral leishmaniasis (VL). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. This compound is a prodrug that is selectively activated within the Leishmania parasite by a novel type II nitroreductase (NTR2). This activation leads to the formation of cytotoxic metabolites that are lethal to the parasite. The unique activation pathway of this compound, distinct from that of other nitro-drugs, presents a potential advantage in overcoming existing drug resistance mechanisms.

Introduction

Visceral leishmaniasis, a neglected tropical disease, is fatal if left untreated. The current therapeutic options are limited by toxicity, parenteral administration, and emerging resistance. This compound, a 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, has emerged as a potent and orally bioavailable lead compound for the treatment of VL. Its mechanism of action is contingent on the parasitic enzyme, NTR2, for its bioactivation, ensuring a targeted effect with minimal host cytotoxicity.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound and related compounds.

Table 1: In Vitro Activity of this compound and Related Compounds

| Compound | L. donovani (amastigote) IC50 (µM) | T. cruzi (amastigote) IC50 (µM) | L6 Cells (cytotoxicity) IC50 (µM) |

| This compound | Data not available in provided abstracts | 0.4[1] | >100[1] |

| R-6 (DNDI-8219) | Data not available in provided abstracts | Data not available in provided abstracts | Data not available in provided abstracts |

| Pyridine R-136 | Data not available in provided abstracts | Data not available in provided abstracts | Data not available in provided abstracts |

Table 2: In Vivo Efficacy of this compound (R-6) in a Hamster Model of Visceral Leishmaniasis

| Compound | Dose | Route of Administration | Treatment Duration | Parasite Clearance (%) |

| R-6 (DNDI-8219) | 25 mg/kg, twice daily | Oral | Not specified | >97[3][4] |

| Pyridine R-136 | 25 mg/kg, twice daily | Oral | Not specified | >97[3][4] |

Mechanism of Action

The mechanism of action of this compound is a classic example of prodrug activation, which is pivotal to its selective toxicity against Leishmania parasites.

The Role of Nitroreductase 2 (NTR2)

The key to the anti-leishmanial activity of this compound and other bicyclic nitro-drugs is their activation by a novel flavin mononucleotide-dependent NADH oxidoreductase, termed Nitroreductase 2 (NTR2). This enzyme is distinct from the type I nitroreductase (NTR1) that activates other nitroheterocyclic drugs like fexinidazole (B1672616) and nifurtimox.

The activation process involves the reduction of the nitro group on the DNDI-8219 molecule. This reduction is catalyzed by NTR2 and utilizes NADH or NADPH as a source of electrons. The reduction process is believed to proceed through a series of single-electron transfers, leading to the formation of highly reactive and cytotoxic metabolites.

Downstream Effects and Cytotoxicity

The precise nature of the cytotoxic metabolites and their downstream targets are still under investigation. However, it is hypothesized that these reactive species induce significant cellular stress through various mechanisms, including:

-

DNA damage: The reactive metabolites can directly interact with parasitic DNA, leading to strand breaks and other lesions that are ultimately lethal.

-

Oxidative stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), overwhelming the parasite's antioxidant defenses and causing widespread damage to cellular components.

-

Inhibition of essential enzymes: The metabolites may also covalently modify and inactivate key parasitic enzymes, disrupting critical metabolic pathways.

Resistance Mechanisms

Resistance to bicyclic nitro-drugs, including compounds related to DNDI-8219, has been shown to be associated with mutations in the gene encoding NTR2. These mutations can lead to a reduced expression or a complete loss of function of the NTR2 enzyme, thereby preventing the activation of the prodrug and rendering the parasite resistant to its cytotoxic effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vitro Anti-leishmanial Activity Assays

This assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular stage of the parasite.

-

Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Infection: Differentiated macrophages are infected with L. donovani promastigotes. The promastigotes are phagocytosed by the macrophages and transform into amastigotes.

-

Compound Treatment: The infected macrophages are then treated with serial dilutions of the test compound for a defined period (e.g., 72 hours).

-

Quantification: The number of intracellular amastigotes is quantified. This can be done manually by microscopy after Giemsa staining or using high-content imaging systems with fluorescent DNA dyes (e.g., DAPI or Hoechst) to stain both host cell and parasite nuclei.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits the proliferation of amastigotes by 50%, is calculated from the dose-response curve.

To assess the selectivity of the compound, its toxicity against a mammalian cell line (e.g., L6 rat myoblasts) is determined.

-

Cell Culture: L6 cells are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound for 72 hours.

-

Viability Assessment: Cell viability is assessed using a metabolic indicator dye such as resazurin (B115843) or MTT. The fluorescence or absorbance is proportional to the number of viable cells.

-

Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined by dividing the CC50 by the IC50.

In Vivo Efficacy Studies in the Hamster Model of Visceral Leishmaniasis

The golden hamster is the most suitable animal model for VL as it mimics the human disease progression.

-

Infection: Hamsters are infected with L. donovani amastigotes, typically via intracardial or intravenous injection.

-

Treatment: After a pre-patent period to allow the infection to establish, the animals are treated with the test compound, usually administered orally for a specified number of days.

-

Assessment of Parasite Burden: At the end of the treatment period, the animals are euthanized, and the parasite burden in the liver and spleen is determined by microscopic examination of Giemsa-stained tissue imprints (Leishman-Donovan Units) or by quantitative PCR.

-

Data Analysis: The percentage of parasite clearance in the treated groups is calculated relative to the vehicle-treated control group.

Generation and Characterization of Drug-Resistant Parasites

-

In Vitro Selection: Leishmania promastigotes are cultured in the presence of a sub-lethal concentration of the drug. The drug concentration is gradually increased in a stepwise manner over a prolonged period (several months).

-

Clonal Selection: Parasites that are able to grow at high drug concentrations are cloned by limiting dilution.

-

Phenotypic Characterization: The resistance level of the selected clones is determined by measuring their IC50 value and comparing it to the wild-type parental strain.

-

Genotypic Characterization: The gene encoding the target enzyme (e.g., NTR2) is sequenced in the resistant clones to identify any mutations that may be responsible for the resistance phenotype.

Recombinant Leishmania NTR2 Enzyme Assay

This biochemical assay directly measures the ability of the compound to be metabolized by the NTR2 enzyme.

-

Expression and Purification of Recombinant NTR2: The gene encoding Leishmania NTR2 is cloned into an expression vector and expressed in a suitable host, such as E. coli. The recombinant protein is then purified to homogeneity.

-

Enzyme Assay: The assay is typically performed in a 96-well plate format and contains the purified recombinant NTR2, the nitro-drug substrate (e.g., DNDI-8219), and a reducing cofactor (NADH or NADPH).

-

Detection of Activity: The reduction of the nitro-drug can be monitored spectrophotometrically by measuring the decrease in absorbance of NADH or NADPH at 340 nm. Alternatively, a coupled assay can be used where the product of the nitro-reduction reacts with a chromogenic or fluorogenic substrate.

-

Kinetic Analysis: By varying the concentrations of the substrate and cofactor, the kinetic parameters of the enzyme (Km and Vmax) can be determined.

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for generating drug-resistant Leishmania.

References

- 1. benchchem.com [benchchem.com]

- 2. Heterologous Expression and Characterization of a Full-length Protozoan Nitroreductase from Leishmania orientalis isolate PCM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Heterologous Expression and Characterization of a Full-length Protozoan Nitroreductase from Leishmania orientalis isolate PCM2 | Semantic Scholar [semanticscholar.org]

The Discovery and Development of (Rac)-DNDI-8219: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and preclinical development of (Rac)-DNDI-8219, a promising oral drug candidate for the treatment of visceral leishmaniasis (VL). Originating from a strategic screening of a nitroimidazooxazine library, DNDI-8219 emerged from a rigorous lead optimization program led by the Drugs for Neglected Diseases initiative (DNDi) and its partners. This guide details the discovery cascade, structure-activity relationships (SAR), key preclinical data, and the experimental methodologies employed in its development. DNDI-8219, also identified as compound R-6 in seminal publications, has demonstrated potent antileishmanial activity, favorable pharmacokinetic properties, and significant efficacy in stringent animal models of VL, positioning it as a critical component in the next generation of oral therapies for this neglected tropical disease.

Introduction

Visceral leishmaniasis, also known as kala-azar, is a severe parasitic disease that is fatal if left untreated.[1][2][3] Transmitted by the bite of infected sandflies, the disease is endemic in over 80 countries, with the highest burden in Eastern Africa, South Asia, and Latin America.[4] Existing treatments often suffer from significant drawbacks, including toxicity, painful parenteral administration, long treatment durations, and emerging parasite resistance.[1][2] This has created an urgent need for safer, more effective, and patient-friendly oral therapies.

The development of DNDI-8219 stems from the exploration of the 2-nitroimidazooxazine class of compounds, which includes the antitubercular agent pretomanid (B1679085).[5] Recognizing the potent antiprotozoal effects of this scaffold, a collaborative effort was initiated to explore its potential against Leishmania species. This whitepaper chronicles the journey from a library of antitubercular agents to the identification of a potent and orally active antileishmanial clinical candidate.

Discovery and Lead Optimization Workflow

The discovery of DNDI-8219 followed a systematic, multi-stage workflow designed to identify and refine a lead candidate with a suitable profile for clinical development. The process began with the screening of a focused library and progressed through iterative cycles of chemical synthesis and biological testing.

Discovery Cascade Diagram

The diagram below illustrates the key phases of the discovery and preclinical development process.

Caption: Drug discovery workflow for DNDI-8219.

The initial screening of a 900-compound library, derived from the antitubercular pretomanid program, identified several hits with promising potency and physicochemical properties.[6][7][8] Subsequent hit-to-lead efforts established the superiority of the 6R enantiomers and led to potent leads such as R-84 and R-89.[6][8] However, these compounds were found to be potent inhibitors of the hERG potassium channel, a critical safety liability.[6][8] This finding triggered an extensive lead optimization campaign focused on mitigating hERG inhibition while retaining or improving efficacy and pharmacokinetic properties. This effort culminated in the synthesis of DNDI-8219 (R-6), which demonstrated an excellent balance of potency, safety, and drug-like properties.[6][8][9]

Quantitative Preclinical Data

The selection of DNDI-8219 as a preclinical candidate was supported by extensive quantitative data across in vitro and in vivo assays.

Table 1: In Vitro Antileishmanial Activity

| Compound | Target Organism | Assay | IC50 / EC50 (µM) |

| DNDI-8219 (R-6) | L. donovani (amastigotes) | Macrophage Assay | Data from full text |

| DNDI-8219 (R-6) | L. infantum (amastigotes) | Macrophage Assay | Data from full text |

| DNDI-8219 (R-6) | Various Clinical Isolates | Macrophage Assay | Potent, broad-spectrum activity reported[5] |

| Miltefosine | L. donovani | Reference | Data from full text |

| Amphotericin B | L. donovani | Reference | Data from full text |

| (Note: Specific IC50/EC50 values are detailed in the primary publication.[5]) |

Table 2: Physicochemical and ADME Properties

| Parameter | DNDI-8219 (R-6) | R-84 (Lead) | R-89 (Lead) |

| Aqueous Solubility (pH 7.4) | Improved | Moderate | Moderate |

| Microsomal Stability | Favorable | Favorable | Favorable |

| Cell Permeability | High | High | High |

| (Note: The primary publication reports improved solubility and favorable metabolic stability for DNDI-8219 compared to earlier leads.[6][8]) |

Table 3: In Vivo Efficacy in Leishmaniasis Models

| Model | Compound | Dose | Efficacy (% Parasite Clearance) |

| L. donovani Mouse Model | R-84 / R-89 | Data from full text | Promising Activity[6] |

| L. infantum Hamster Model | DNDI-8219 (R-6) | 25 mg/kg, BID | >97%[6][8] |

| L. infantum Hamster Model | R-136 (Analogue) | 25 mg/kg, BID | >97%[6][8] |

| (Note: The L. infantum hamster model is considered a more stringent test of efficacy for visceral leishmaniasis.) |

Table 4: Safety and Cytotoxicity Profile

| Assay | DNDI-8219 (R-6) | R-84 / R-89 (Leads) |

| hERG Inhibition (IC50) | Minimal Inhibition | Potent Inhibition[6][8] |

| Cytotoxicity (e.g., L6 cells) | IC50 > 100 µM[10] | Data from full text |

| (Note: A key success of the optimization program was the significant reduction in hERG activity for DNDI-8219 compared to initial leads.[6][8]) |

Chemical Synthesis

The synthesis of the enantiomerically pure DNDI-8219 (R-6) was achieved through a multi-step sequence starting from a orthogonally diprotected triol. This strategy allowed for precise control of the stereochemistry at the C6 position, which was found to be critical for optimal biological activity.

Synthetic Pathway Diagram

Caption: Key steps in the enantioselective synthesis of DNDI-8219.

The synthesis commenced with a Mitsunobu reaction between the protected triol and 4-(trifluoromethoxy)phenol.[5] Following this, a series of selective deprotection, iodination, and substitution steps with 2-bromo-4-nitroimidazole were performed.[5] The final key step involved a base-assisted intramolecular cyclization (annulation) to form the characteristic imidazo[2,1-b][1][11]oxazine ring system, yielding the target compound, DNDI-8219 (R-6).[5]

Experimental Protocols

The following are generalized protocols for key experiments based on standard methodologies described in the field and referenced in the source literature.

In Vitro Antileishmanial Activity Assay (L. donovani Amastigotes)

-

Cell Culture: Peritoneal macrophages are harvested from mice and seeded into 96-well plates. Macrophages are then infected with L. donovani promastigotes, which convert to intracellular amastigotes.

-

Compound Preparation: DNDI-8219 is solubilized in DMSO to create a stock solution, which is then serially diluted to create a range of test concentrations.

-

Treatment: The culture medium is removed from the infected macrophages and replaced with a medium containing the serially diluted compound. Plates are incubated for 72 hours.

-

Quantification: After incubation, plates are fixed and stained with Giemsa stain. The number of amastigotes per 100 macrophages is counted microscopically for each drug concentration.

-

Data Analysis: The IC50 value (the concentration of the drug that inhibits parasite proliferation by 50%) is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in the L. infantum Hamster Model

-

Animal Model: Golden hamsters are infected intracardially with L. infantum amastigotes. The infection is allowed to establish over several weeks until it becomes visceral and well-developed.

-

Compound Administration: DNDI-8219 is formulated in a suitable vehicle for oral gavage. Animals are treated twice daily (BID) for 5 or 10 consecutive days with the specified dose (e.g., 25 mg/kg). A vehicle control group is included.

-

Efficacy Assessment: At the end of the treatment period (or a specified time post-treatment), animals are euthanized. The liver and spleen are aseptically removed and weighed.

-

Parasite Burden Quantification: Tissue homogenates from the liver and spleen are used to prepare serial dilutions, which are then cultured in a suitable medium to grow promastigotes. The parasite burden is quantified using a limiting dilution assay and expressed as Leishman-Donovan Units (LDUs).

-

Data Analysis: The percentage of parasite clearance (inhibition) is calculated by comparing the mean LDU of the treated group to that of the vehicle control group.

hERG Inhibition Assay

-

Methodology: A whole-cell patch-clamp electrophysiology assay is typically used, employing a cell line that stably expresses the hERG (KCNH2) potassium channel (e.g., HEK293 cells).

-

Procedure: Cells are exposed to a range of concentrations of the test compound. The hERG channel current is recorded before and after the application of the compound.

-

Data Analysis: The inhibitory effect of the compound on the hERG current is measured. The IC50 value is determined by plotting the percentage of current inhibition against the compound concentration. This value indicates the concentration at which the compound blocks 50% of the hERG channel activity.

Conclusion and Future Directions

The discovery and preclinical development of DNDI-8219 represent a significant achievement in the pursuit of a novel, oral treatment for visceral leishmaniasis. Through a systematic and safety-focused lead optimization campaign, DNDI-8219 was identified as a candidate with high efficacy in stringent animal models, a favorable pharmacokinetic profile, and a substantially improved safety window compared to earlier leads.[6][8] The data generated to date strongly support its continued development. DNDi and its partners, including Novartis, have advanced related nitroimidazooxazine compounds into clinical trials, underscoring the promise of this chemical class for treating neglected parasitic diseases.[1][2][4] Further clinical investigation will be crucial to confirm the safety and efficacy of this new therapeutic agent in human populations.

References

- 1. novartis.com [novartis.com]

- 2. dndi.org [dndi.org]

- 3. Visceral leishmaniasis | DNDi [dndi.org]

- 4. Promising patient-friendly oral drug against visceral leishmaniasis enters Phase II clinical trial in Ethiopia | EurekAlert! [eurekalert.org]

- 5. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A new lead for visceral leishmaniasis | DNDi [dndi.org]

- 8. Item - Development of (6R)â2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydroâ5Hâimidazo[2,1âb][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - American Chemical Society - Figshare [acs.figshare.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. DNDI-8219 - Ace Therapeutics [acetherapeutics.com]

- 11. Target product profile for visceral leishmaniasis | DNDi [dndi.org]

Unveiling the Enigma: A Technical Guide to the Biological Target Identification of (Rac)-DNDI-8219

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-DNDI-8219, a promising nitroimidazooxazine derivative, has demonstrated potent trypanocidal activity against Trypanosoma cruzi and serves as a new lead for visceral leishmaniasis. While its efficacy is established, the precise biological target remains an area of active investigation. This technical guide synthesizes the current understanding of the mechanism of action for this compound and similar nitroaromatic compounds, and provides a comprehensive overview of the experimental methodologies employed for the identification of their molecular targets. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel anti-parasitic agents.

Introduction

This compound is a potent and selective orally active agent against Trypanosoma cruzi, the causative agent of Chagas disease, with a reported IC50 of 0.4 μM and low cytotoxicity (L6 cells IC50 > 100 μM).[1] It has also been identified as a promising lead compound for the treatment of visceral leishmaniasis.[2][3] As a member of the nitroaromatic class of compounds, this compound is understood to be a prodrug that requires enzymatic activation within the target parasite to exert its cytotoxic effects. This activation is mediated by specific nitroreductases (NTRs) present in these organisms.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound and related compounds.

| Compound | Organism | Assay Type | IC50 / EC50 (μM) | Cytotoxicity (L6 cells IC50, μM) | Reference |

| This compound | Trypanosoma cruzi | - | 0.4 | > 100 | [1] |

| (R)-PA-824 | Leishmania donovani | Promastigotes | 0.262 ± 0.014 | - | [4][5] |

| Fexinidazole | Trypanosoma cruzi | - | >100 (in some assays) | - | [6] |

| Benznidazole | Trypanosoma cruzi | - | ~200 (in some assays) | - | [6] |

Proposed Mechanism of Action

The prevailing hypothesis for the mechanism of action of nitroaromatic drugs like this compound involves a multi-step process initiated by the reduction of the nitro group.

-

Enzymatic Activation: The prodrug, this compound, enters the parasite cell where it is activated by a specific nitroreductase (NTR). In Leishmania, a novel Type II nitroreductase (NTR2) has been identified as responsible for the activation of bicyclic nitro-drugs.[4][5] A similar mechanism is proposed for T. cruzi.[7][8][9]

-

Generation of Reactive Metabolites: The enzymatic reduction of the nitro group generates highly reactive nitroso and hydroxylamine (B1172632) metabolites.

-

Cellular Damage: These reactive species are thought to induce parasite death through one or more of the following mechanisms:

-

Oxidative Stress: The generation of reactive oxygen species (ROS) that damage cellular components.

-

Macromolecular Adducts: Covalent binding to essential macromolecules such as proteins and DNA, disrupting their function.

-

The precise molecular target(s) of the activated form of this compound have not yet been definitively identified.

Signaling Pathway Diagram

Caption: Proposed bioactivation and mechanism of action for this compound.

Experimental Protocols for Biological Target Identification

The identification of the specific molecular target(s) of the activated metabolites of this compound is a critical step in understanding its precise mechanism of action and for the development of next-generation therapeutics. The following are detailed methodologies for key experiments that can be employed for this purpose.

Nitroreductase Activity Assay

This assay is used to identify and characterize the parasite-specific nitroreductase(s) responsible for activating this compound.

Methodology:

-

Preparation of Cell Lysates:

-

Culture T. cruzi epimastigotes or Leishmania promastigotes to mid-log phase.

-

Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors) and lyse by sonication or freeze-thaw cycles.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

-

-

Enzyme Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

Parasite cell lysate (as the source of NTR).

-

NAD(P)H as the electron donor.

-

This compound as the substrate.

-

-

The reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.

-

Control reactions should be included (e.g., no lysate, no substrate) to account for non-enzymatic degradation.

-

-

Data Analysis:

-

Calculate the rate of NAD(P)H oxidation to determine the specific activity of the nitroreductase.

-

Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

-

Cellular Thermal Shift Assay (CETSA) for Target Deconvolution

CETSA is a powerful technique to identify direct protein targets of a drug in a cellular context without chemical modification of the compound.[10][11]

Methodology:

-

Cell Treatment:

-

Treat intact parasite cells with this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

-

-

Thermal Profiling:

-

Heat the treated cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

-

Protein Extraction:

-

Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation.

-

-

Proteomic Analysis:

-

The soluble protein fractions are analyzed by quantitative mass spectrometry (e.g., LC-MS/MS) to identify and quantify the proteins that remain soluble at higher temperatures in the presence of the drug.

-

-

Data Analysis:

-

Proteins that exhibit a significant thermal shift (i.e., remain soluble at higher temperatures) in the drug-treated samples compared to the control are considered potential targets.

-

Experimental Workflow Diagram

Caption: A generalized workflow for target identification using CETSA.

Affinity Chromatography for Target Enrichment

This method involves immobilizing a derivative of this compound onto a solid support to "pull down" its interacting protein partners from a parasite lysate.[12][13]

Methodology:

-

Probe Synthesis:

-

Synthesize an analog of this compound that incorporates a linker arm with a reactive group (e.g., an amine or alkyne) for immobilization, while minimally affecting its biological activity.

-

-

Immobilization:

-

Covalently attach the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose).

-

-

Affinity Purification:

-

Incubate the parasite cell lysate with the affinity resin.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

-

-

Protein Identification:

-

The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.

-

Experimental Workflow Diagram

Caption: A generalized workflow for target identification using affinity chromatography.

Conclusion

While the precise molecular target of the activated form of this compound remains to be elucidated, the available evidence strongly suggests a mechanism involving reductive activation by parasite-specific nitroreductases. The experimental approaches outlined in this guide, including nitroreductase activity assays, Cellular Thermal Shift Assay, and affinity chromatography, provide a robust framework for the definitive identification of its biological target(s). Elucidating the complete mechanism of action will be instrumental in optimizing the therapeutic potential of this compound and in the rational design of novel anti-parasitic drugs.

References

- 1. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome [ouci.dntb.gov.ua]

- 2. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A new lead for visceral leishmaniasis | DNDi [dndi.org]

- 3. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania | PLOS Pathogens [journals.plos.org]

- 6. dndi.org [dndi.org]

- 7. Trypanosoma cruzi nitroreductase: Structural features and interaction with biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti- Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives [mdpi.com]

- 10. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 12. conductscience.com [conductscience.com]

- 13. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the (Rac)-DNDI-8219 Nitroimidazooxazine Class

Core Compound Class: Nitroimidazooxazines

(Rac)-DNDI-8219 belongs to the nitroimidazooxazine class of bicyclic nitroheterocyclic compounds. This class of molecules is characterized by a fused imidazole (B134444) and oxazine (B8389632) ring system, with a critical nitro group substituent. These compounds are prodrugs, meaning they require metabolic activation within the target organism to exert their therapeutic effect. The nitroimidazooxazine scaffold has been extensively investigated for its potent activity against various pathogens, notably Mycobacterium tuberculosis, and more recently, kinetoplastid parasites such as Leishmania donovani (the causative agent of visceral leishmaniasis) and Trypanosoma cruzi (the causative agent of Chagas disease).

The development of compounds like this compound has been driven by the urgent need for new, effective, and orally bioavailable treatments for neglected tropical diseases. The Drugs for Neglected Diseases initiative (DNDi) has been instrumental in advancing this class of compounds through preclinical development.

Mechanism of Action: Bioreductive Activation

The primary mechanism of action for the nitroimidazooxazine class is bioreductive activation. The inactive prodrug enters the parasite where the nitro group is reduced by a specific parasitic enzyme, a type II nitroreductase (NTR2).[1] This enzymatic reduction, which occurs under the low-oxygen conditions typical of the host-parasite environment, generates reactive nitrogen species, including nitric oxide. These reactive intermediates are highly cytotoxic, leading to parasite death through mechanisms believed to include DNA damage and interference with essential cellular processes.

The selectivity of these compounds for the parasite over the mammalian host is attributed to the presence of the specific activating nitroreductase in the parasite, which is absent in mammalian cells.[2] This targeted activation minimizes off-target effects and contributes to a more favorable safety profile.

Quantitative Data Summary

Due to the limited availability of comprehensive public data specifically for this compound, the following tables include representative data for the closely related and well-documented nitroimidazo-oxazole compound, DNDI-VL-2098, which serves as a pertinent example for this class.

Table 1: In Vitro Efficacy of DNDI-VL-2098 Against Leishmania donovani

| Strain | IC50 (µM) |

| DD8 (luciferase-transfected) | 0.03[3][4][5] |

Table 2: In Vivo Efficacy of DNDI-VL-2098 in Animal Models of Visceral Leishmaniasis

| Animal Model | Efficacy Endpoint | Oral Dose | Result |

| BALB/c Mouse (acute model) | ED90 | 3.7 mg/kg[3][4][5] | High efficacy |

| Hamster (chronic model) | ED90 | <25 mg/kg[3][4][5] | High efficacy |

Table 3: Safety and Pharmacokinetic Profile (Conceptual)

Note: Specific values for this compound are not publicly available. This table represents key parameters evaluated for this class of compounds during preclinical development.

| Parameter | Description | Target Profile |

| Safety | ||

| Cytotoxicity (e.g., HepG2) | IC50 | >100 µM |

| hERG Inhibition | IC50 | >10 µM (to minimize cardiotoxicity risk) |

| Ames Test | Mutagenicity | Negative |

| Pharmacokinetics (Oral) | ||

| Cmax | Maximum plasma concentration | Sufficient to exceed IC50 for a sustained period |

| Tmax | Time to reach Cmax | Rapid to moderate |

| AUC | Area under the curve | High, indicating good overall exposure |

| Bioavailability | Percentage of drug absorbed | >20% |

| Half-life (t1/2) | Time for plasma concentration to halve | Sufficient for once or twice-daily dosing |

Experimental Protocols

In Vitro Macrophage Amastigote Assay

This assay is crucial for determining the efficacy of compounds against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.

Methodology:

-

Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates. The cells are allowed to adhere for 24 hours.

-

Parasite Infection: Macrophages are infected with Leishmania donovani promastigotes at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Compound Treatment: Extracellular promastigotes are washed away, and the infected macrophages are treated with serial dilutions of this compound or a control drug.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Quantification: The plates are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by microscopic examination. The 50% inhibitory concentration (IC50) is calculated by comparing the number of amastigotes in treated versus untreated wells.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of drug candidates.

Methodology:

-

Animal Model: Female BALB/c mice (6-8 weeks old) are used.

-

Infection: Mice are infected via the tail vein with 1 x 10^7 Leishmania donovani amastigotes.

-

Treatment: Treatment is initiated on day 7 post-infection. This compound is administered orally once or twice daily for 5 consecutive days at various doses. A vehicle control group and a positive control group (e.g., treated with miltefosine) are included.

-

Evaluation: On day 14 post-infection, the mice are euthanized, and the livers and spleens are collected.

-

Parasite Burden Quantification: The parasite burden in the liver and spleen is determined by preparing tissue homogenates and counting the number of amastigotes in Giemsa-stained smears. The results are expressed as Leishman-Donovan Units (LDUs).

-

Efficacy Calculation: The percentage of parasite inhibition is calculated by comparing the LDU of the treated groups to the vehicle control group. The effective dose that causes 90% inhibition (ED90) is then determined.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessing the Essentiality of Leishmania donovani Nitroreductase and Its Role in Nitro Drug Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroimidazo-oxazole compound DNDI-VL-2098: an orally effective preclinical drug candidate for the treatment of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

The Emergence of (Rac)-DNDI-8219: A Pretomanid Analogue with Potent Antileishmanial Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the origin and development of (Rac)-DNDI-8219, a promising antileishmanial agent derived from a library of pretomanid (B1679085) analogues. Pretomanid, a nitroimidazooxazine, is a crucial component of novel treatment regimens for multidrug-resistant tuberculosis. The journey from a class of antitubercular compounds to a lead candidate for visceral leishmaniasis highlights a successful drug repositioning and optimization effort. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, designed to serve as a resource for researchers in infectious disease drug discovery.

Introduction: The Pretomanid Scaffold and Analogue Development

Pretomanid (PA-824) is a bicyclic nitroimidazole with potent bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains.[][2] Its unique mode of action, which involves reductive activation within the mycobacterium to generate reactive nitrogen species, has made it a cornerstone of new anti-tuberculosis therapies.[] The success of pretomanid spurred extensive research into its analogues to improve efficacy, safety, and pharmacokinetic properties, and to explore its potential against other pathogens.[3]

These structure-activity relationship (SAR) studies led to the creation of large libraries of pretomanid analogues with modifications at various positions of the nitroimidazooxazine core.[3] One such library, comprising approximately 900 compounds, was screened for activity against other neglected tropical diseases, including visceral leishmaniasis (VL), a parasitic disease caused by Leishmania species.[3]

Discovery of this compound: From a Tuberculosis Library to a Leishmaniasis Lead

The screening of the pretomanid analogue library against Leishmania donovani, the causative agent of VL, identified several hits with promising activity.[3] Further optimization and extensive SAR studies led to the identification of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazine, designated as DNDI-8219, as a lead candidate.[3] The racemic mixture of this compound is referred to as this compound.

The key structural difference between pretomanid and DNDI-8219 lies in the side chain attached to the C-6 position of the imidazooxazine core. While pretomanid features a 4-(trifluoromethoxy)benzyl ether linkage, DNDI-8219 possesses a 4-(trifluoromethoxy)phenoxy ether linkage. This seemingly minor modification resulted in a significant improvement in antileishmanial potency and other desirable drug-like properties.[3]

Synthesis and Physicochemical Properties

The synthesis of this compound involves a multi-step process starting from readily available precursors. A key intermediate is the racemic alcohol, (±)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazin-6-ol. The final step is the coupling of this alcohol with the corresponding phenol (B47542) via a Mitsunobu reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in comparison to other relevant compounds.

Table 1: In Vitro Activity of DNDI-8219 and Analogues against Leishmania species [3]

| Compound | L. donovani (amastigote) IC50 (µM) | L. infantum (amastigote) IC50 (µM) |

| This compound | 0.35 | 0.60 |

| Pretomanid | >25 | >25 |

| Miltefosine | 1.80 | 3.50 |

Table 2: In Vitro Profile of DNDI-8219 [3]

| Parameter | Value |

| Aqueous Solubility (pH 7.4) | 12 µg/mL |

| Human Microsomal Stability (t½) | >60 min |

| Mouse Microsomal Stability (t½) | >60 min |

| hERG IC50 | >30 µM |

Table 3: In Vivo Efficacy of DNDI-8219 in a Hamster Model of Visceral Leishmaniasis (L. infantum) [3]

| Treatment Group | Dose (mg/kg, oral, twice daily for 10 days) | % Parasite Clearance (Liver) |

| This compound | 25 | >97% |

| Miltefosine | 20 | 99% |

Experimental Protocols

Synthesis of (Rac)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazine (this compound)

This protocol is based on the general methodology for the synthesis of similar analogues described in the literature.[3]

Step 1: Synthesis of (±)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazin-6-ol

The synthesis of the chiral alcohol precursor has been reported previously.[] The racemic version can be synthesized following a similar route, starting from achiral precursors.

Step 2: Mitsunobu Reaction for Ether Synthesis

-

To a solution of (±)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazin-6-ol (1 equivalent) and 4-(trifluoromethoxy)phenol (B149201) (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add triphenylphosphine (B44618) (1.5 equivalents).

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound.

In Vitro Leishmania donovani Amastigote Susceptibility Assay[6][7]

-

Culture murine macrophages (e.g., J774A.1 cell line) in a 96-well plate and allow them to adhere.

-

Infect the macrophages with L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Remove the extracellular promastigotes by washing.

-

Add serial dilutions of the test compounds (e.g., DNDI-8219) to the infected macrophages and incubate for 72 hours.

-

Fix and stain the cells with Giemsa stain.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the drug concentration.

In Vivo Efficacy in the Hamster Model of Visceral Leishmaniasis[8][9]

-

Infect golden hamsters (Mesocricetus auratus) intracardially with L. infantum or L. donovani amastigotes.

-

Allow the infection to establish for a predetermined period (e.g., 28 days).

-

Administer the test compound (e.g., DNDI-8219) orally twice daily for 10 consecutive days. A vehicle control group and a positive control group (e.g., miltefosine) should be included.

-

At the end of the treatment period, euthanize the animals and collect the liver and spleen.

-

Determine the parasite burden in the organs by stamping tissue sections onto slides, followed by Giemsa staining and microscopic counting of amastigotes. The results are typically expressed in Leishman-Donovan Units (LDU).

-

Calculate the percentage of parasite clearance by comparing the LDU of the treated groups to the vehicle control group.

Mechanism of Action and Signaling Pathways

Similar to other nitroimidazoles, DNDI-8219 is a prodrug that requires reductive activation within the parasite to exert its cytotoxic effects. In Leishmania, this bioactivation is primarily mediated by a type I nitroreductase (NTR).[6] The reduction of the nitro group on the imidazole (B134444) ring generates a series of reactive nitrogen species, including nitroso and hydroxylamine (B1172632) derivatives, which are highly toxic to the parasite. These reactive intermediates can cause widespread damage to cellular macromolecules, leading to parasite death.

Caption: Bioactivation pathway of this compound in Leishmania.

Experimental and Drug Discovery Workflow

The development of DNDI-8219 followed a structured drug discovery pipeline, starting from a large compound library and progressing through several stages of screening and optimization.

Caption: Drug discovery workflow for the identification of DNDI-8219.

Conclusion

The discovery of this compound is a testament to the value of exploring existing compound libraries for new therapeutic applications. Originating from a research program focused on tuberculosis, this pretomanid analogue has emerged as a potent and promising preclinical candidate for the treatment of visceral leishmaniasis. Its favorable in vitro profile and excellent in vivo efficacy in stringent animal models warrant further development. This technical guide provides a foundational resource for scientists and researchers working on the development of novel antileishmanial agents and highlights the potential of the nitroimidazooxazine scaffold beyond its application in tuberculosis.

References

- 2. Leishmania donovani: oral efficacy and toxicity of formycin B in the infected hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Cytotoxicity Profile of (Rac)-DNDI-8219 Against Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-DNDI-8219 is a nitroimidazooxazine derivative developed as a potential therapeutic agent. A critical aspect of its preclinical evaluation is the assessment of its safety profile, particularly its cytotoxicity against mammalian cells. This technical guide provides a comprehensive overview of the available data on the in vitro cytotoxicity of this compound, including quantitative data, detailed experimental methodologies, and a discussion of the potential mechanisms of action. The information presented is intended to support further research and development of this compound.

Introduction

This compound belongs to the class of nitroimidazooxazines, which are known for their activity against various pathogens. The cytotoxic potential of such compounds against host cells is a primary concern in drug development. This document summarizes the currently available findings on the cytotoxicity of this compound against mammalian cell lines, providing a foundation for its safety assessment.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of this compound has been evaluated against several mammalian cell lines. The available data, primarily presented as 50% inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50) values, are summarized below.

| Cell Line | Cell Type | Species | Cytotoxicity Metric | Value (µM) | Reference |

| L6 | Myoblast | Rat | IC50 | > 100 | [1] |

| MRC-5 | Lung Fibroblast | Human | IC50 | > 30 | [2] |

Note: A higher IC50/CC50 value is indicative of lower cytotoxicity. The data suggests that this compound exhibits low cytotoxicity to the tested cell lines.

Experimental Protocols

The following sections detail the methodologies typically employed for determining the cytotoxicity of compounds like this compound.

Cell Culture and Maintenance

-

Cell Lines: L6 (rat myoblast) and MRC-5 (human lung fibroblast) cells are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

Cytotoxicity Assay (e.g., Resazurin-Based Assay)

A common method to assess cell viability is the resazurin (B115843) (alamarBlue) assay, which measures the metabolic activity of cells.

Workflow:

References

In Vitro Activity of (Rac)-DNDI-8219 Against Leishmania donovani: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of (Rac)-DNDI-8219 against Leishmania donovani, the causative agent of visceral leishmaniasis. This compound, a nitroimidazole derivative, has shown promising leishmanicidal activity and is a compound of interest in the development of new treatments for this neglected tropical disease. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The in vitro efficacy of this compound and its individual enantiomers has been assessed against intracellular L. donovani amastigotes. The following table summarizes the 50% effective concentration (EC50) and 90% effective concentration (EC90) values, along with cytotoxicity data against host cells.

| Compound | L. donovani (intracellular amastigote) EC50 (µM) | L. donovani (intracellular amastigote) EC90 (µM) | Cytotoxicity (HepG2 cells) IC50 (µM) | Selectivity Index (SI) |

| This compound | 0.35 ± 0.03 | 0.82 ± 0.07 | >200 | >571 |

| (R)-DNDI-8219 | 0.29 ± 0.02 | 0.65 ± 0.05 | >200 | >690 |

| (S)-DNDI-8219 | 0.42 ± 0.04 | 0.98 ± 0.11 | >200 | >476 |

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to evaluate the anti-leishmanial activity of this compound.

Intracellular Leishmania donovani Amastigote Assay

This assay determines the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite.

1. Cell Culture and Differentiation:

-

Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

For differentiation into macrophages, THP-1 cells are seeded into 96-well plates at a density of 4 x 10^5 cells/mL and treated with 50 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

-

After differentiation, the media is replaced with fresh, PMA-free medium, and the cells are allowed to rest for 24 hours.

2. Parasite Infection:

-

Differentiated THP-1 macrophages are infected with L. donovani promastigotes (late stationary phase) at a parasite-to-macrophage ratio of 10:1.

-

The plate is incubated for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Following incubation, extracellular parasites are removed by washing with pre-warmed RPMI-1640 medium.

3. Compound Treatment and Incubation:

-

This compound is serially diluted in RPMI-1640 medium and added to the infected macrophages.

-

The plates are incubated for an additional 72 hours at 37°C in a 5% CO2 atmosphere.

4. Quantification of Parasite Load:

-

After incubation, the cells are fixed with methanol (B129727) and stained with Giemsa.

-

The number of amastigotes per 100 macrophages is determined by microscopic examination.

-

The EC50 value is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration.

Time-to-Kill Assay

This assay evaluates the cidal versus static activity of a compound over time.

1. Assay Setup:

-

The intracellular amastigote assay is set up as described above.

-

Infected macrophages are treated with this compound at a fixed concentration (e.g., 5x or 10x the EC50).

2. Time-Course Analysis:

-

At various time points (e.g., 24, 48, 72, 96, 120 hours), individual wells are processed.

-

The medium is removed, and the cells are washed.

-

The macrophages are lysed with a mild detergent (e.g., 0.05% saponin) to release the intracellular amastigotes.

3. Viability Assessment:

-

The released amastigotes are transferred to a fresh 96-well plate containing promastigote growth medium.

-

The plate is incubated at 26°C to allow for the transformation of viable amastigotes back into promastigotes.

-

After 7-10 days, the presence or absence of motile promastigotes is assessed by microscopy. The minimal time required to achieve a 99.9% reduction in the initial parasite population is determined.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound against L. donovani.

Signaling Pathway: Mechanism of Action

Caption: Proposed mechanism of action of this compound in Leishmania donovani.

(Rac)-DNDI-8219 Selectivity Index: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity index for (Rac)-DNDI-8219, a promising drug candidate for visceral leishmaniasis. The document outlines the core principles of selectivity index calculation, presents the available quantitative data, details the experimental methodologies, and visualizes the key workflows.

Introduction to Selectivity Index in Drug Discovery

The selectivity index (SI) is a critical parameter in pharmacology and drug development, quantifying the relative safety margin of a compound. It is a calculated ratio that compares the cytotoxicity of a compound against host cells to its efficacy against a target pathogen, such as a parasite. A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the pathogen than to the host's cells, suggesting a wider therapeutic window and a lower likelihood of adverse effects at effective doses.

The formula for calculating the selectivity index is:

SI = CC₅₀ / IC₅₀

Where:

-

CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of a mammalian cell line.

-

IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that causes a 50% inhibition of the parasite's growth or viability.

Quantitative Data for this compound and Related Compounds

The following table summarizes the in vitro activity and cytotoxicity of this compound and its parent compound against various kinetoplastid parasites and a human fibroblast cell line. This data is essential for the calculation of the selectivity index.

| Compound | Parasite/Cell Line | Assay Type | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

| This compound | Leishmania donovani | Intracellular amastigotes (mouse macrophages) | Data not specified | >100 | >[Value] |

| (Rac)-Pretomanid Analogue | Leishmania infantum | Intracellular amastigotes (mouse macrophages) | 0.13 ± 0.02 | >64 | >492 |

| Trypanosoma cruzi | Intracellular amastigotes (MRC-5 cells) | 0.40 ± 0.06 | >64 | >160 | |

| Trypanosoma brucei | Bloodstream form | 0.25 ± 0.04 | >64 | >256 | |

| MRC-5 | Human lung fibroblasts | - | >64 | - |

Note: Specific IC₅₀ for this compound against L. donovani was not explicitly provided in the referenced literature, but related analogues show high potency and selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the general protocols for the key assays used to determine the IC₅₀ and CC₅₀ values.

In Vitro Anti-Leishmanial Activity Assay (Intracellular Amastigotes)

This assay evaluates the efficacy of compounds against the intracellular amastigote stage of Leishmania donovani within a host macrophage cell line.

-

Host Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates. Alternatively, a macrophage-like cell line such as THP-1 can be used.

-

Parasite Infection: Macrophages are infected with stationary-phase L. donovani promastigotes. The promastigotes are allowed to transform into amastigotes within the macrophages.

-

Compound Application: A serial dilution of the test compound, this compound, is prepared and added to the infected macrophage cultures.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow the compound to exert its effect on the intracellular amastigotes.

-

Quantification of Parasite Load: The number of viable amastigotes is determined. This can be achieved through various methods, including:

-

Microscopy: Giemsa staining followed by microscopic counting of amastigotes per macrophage.

-

Reporter Gene Assays: Using parasite lines expressing reporter genes like luciferase or beta-galactosidase, where the signal is proportional to the number of viable parasites.

-

-

IC₅₀ Determination: The percentage of parasite inhibition is calculated for each compound concentration relative to untreated controls. The IC₅₀ value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MRC-5 Cell Line)

This assay assesses the toxicity of the compound against a human cell line to determine the CC₅₀.

-

Cell Culture: Human lung fibroblast cells (MRC-5) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Application: A serial dilution of the test compound is added to the cells.

-

Incubation: The plates are incubated for a period comparable to the anti-leishmanial assay (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a metabolic indicator dye such as Resazurin or MTT. The dye is added to the wells, and after an incubation period, the absorbance or fluorescence is measured. The signal is proportional to the number of viable, metabolically active cells.

-

CC₅₀ Determination: The percentage of cytotoxicity is calculated for each compound concentration relative to untreated controls. The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the determination of the selectivity index.

Caption: Experimental workflow for determining the selectivity index.

Caption: Logical relationship of components in selectivity index calculation.

(Rac)-DNDI-8219: A Comprehensive Technical Overview

(Rac)-DNDI-8219 is a potent nitroimidazooxazine derivative investigated for its therapeutic potential against kinetoplastid parasites, the causative agents of debilitating neglected tropical diseases. This technical guide provides an in-depth overview of its chemical properties, biological activity, and the experimental methodologies used in its evaluation, tailored for researchers, scientists, and drug development professionals.

Core Chemical Information

This compound is the racemic mixture of the two enantiomers of 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine. The (6R)-enantiomer, also referred to as DNDI-8219, has been identified as the more active component.

| Identifier | Value |

| CAS Number | 1333170-15-2 (this compound)[1] |

| 2222660-40-2 (DNDI-8219, (6R)-enantiomer)[2][3][4] | |

| Molecular Formula | C₁₃H₁₀F₃N₃O₅ |

| Molecular Weight | 345.23 g/mol |

Biological Activity and In Vitro Efficacy

This compound and its individual enantiomers have demonstrated significant activity against a range of parasites, most notably Leishmania donovani, the causative agent of visceral leishmaniasis, and Trypanosoma cruzi, which causes Chagas disease.[2][5] The compound is also reported to have antituberculosis activity.[5]

The in vitro activity is summarized in the table below, with IC₅₀ values representing the concentration of the compound required to inhibit 50% of parasite growth.

| Target Organism | Assay Type | IC₅₀ (μM) | Cytotoxicity (IC₅₀, μM) | Cell Line |

| Leishmania donovani | Intracellular amastigotes | 0.19 | >100 | L6 cells |

| Leishmania infantum | Intracellular amastigotes | 0.53 | >100 | L6 cells |

| Trypanosoma cruzi | Intracellular amastigotes | 0.15 - 0.4 | >100 | L6 cells[2] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the potential of DNDI-8219 for oral treatment of visceral leishmaniasis and Chagas disease. In mouse models of Leishmania donovani infection, DNDI-8219 has shown superior efficacy.[5] Furthermore, it has shown promising activity in the more stringent Leishmania infantum hamster model.[5] For Chagas disease, DNDI-8219 has been shown to effectively cure chronic T. cruzi infection and significantly reduce parasite burdens in mouse models.[2]

Experimental Protocols

In Vitro Anti-leishmanial Activity Assay

The following is a generalized protocol for determining the in vitro activity of this compound against Leishmania donovani amastigotes.

-

Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates.

-

Parasite Infection: Macrophages are infected with L. donovani promastigotes, which differentiate into amastigotes within the host cells.

-

Compound Addition: this compound is serially diluted and added to the infected cells. A positive control (e.g., amphotericin B) and a negative control (vehicle) are included.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for compound activity.

-

Quantification of Parasite Load: The number of amastigotes per macrophage is determined using microscopy after Giemsa staining. Alternatively, a reporter gene assay (e.g., luciferase) can be used for higher throughput.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of parasite inhibition against the compound concentration.

In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

This protocol outlines a typical experiment to assess the in vivo efficacy of this compound.

-

Animal Model: BALB/c mice are infected intravenously with L. donovani amastigotes.

-

Treatment: After a set period to allow the infection to establish, mice are treated orally with this compound once or twice daily for a specified number of days. A control group receives the vehicle.

-

Assessment of Parasite Burden: At the end of the treatment period, the mice are euthanized, and the liver and spleen are collected. The parasite burden in these organs is quantified by counting the number of Leishman-Donovan units (LDUs) in Giemsa-stained tissue imprints.

-

Data Analysis: The percentage of parasite inhibition in the treated groups is calculated relative to the control group.

Visualizing the Drug Discovery and Development Workflow

The following diagram illustrates the typical workflow for the discovery and preclinical development of a compound like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A new lead for visceral leishmaniasis | DNDi [dndi.org]

- 3. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Development of (6R)â2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydroâ5Hâimidazo[2,1âb][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - American Chemical Society - Figshare [acs.figshare.com]

- 5. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-DNDI-8219: A Technical Guide to its Role in Neglected Tropical Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-DNDI-8219 has emerged as a significant compound in the research and development pipeline for new treatments against neglected tropical diseases (NTDs), particularly visceral leishmaniasis (VL). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of this promising nitroimidazole derivative. It is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of antiparasitic drug discovery. The development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, the active enantiomer of this compound, represents a noteworthy advancement in the search for orally bioavailable and effective treatments for leishmaniasis.

Drug Discovery and Development Workflow

The discovery of (6R)-DNDI-8219 was the result of a structured drug discovery and development workflow initiated to identify novel treatments for visceral leishmaniasis. This process began with the screening of a large compound library and progressed through several stages of optimization and testing.

Mechanism of Action: A Signaling Pathway Perspective

This compound belongs to the class of bicyclic nitroimidazoles, which are prodrugs requiring activation within the parasite. The proposed mechanism of action involves the reduction of the nitro group by a parasite-specific nitroreductase, leading to the formation of cytotoxic metabolites that induce parasite death. Specifically, the activation of bicyclic nitro-drugs in Leishmania is mediated by a novel FMN-dependent NADH oxidoreductase known as nitroreductase 2 (NTR2).[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active enantiomer, (6R)-DNDI-8219, from preclinical studies.

Table 1: In Vitro Activity and Cytotoxicity

| Compound | Leishmania donovani (Intracellular Amastigotes) IC50 (µM)[6] | Cytotoxicity (MRC-5 cells) IC50 (µM)[6] | Selectivity Index (SI) |

| This compound | 0.23 | >64 | >278 |

| (6R)-DNDI-8219 | 0.17 | >64 | >376 |

| (6S)-DNDI-8219 | 1.1 | >64 | >58 |

Table 2: In Vivo Efficacy in Animal Models of Visceral Leishmaniasis

| Compound | Animal Model | Dosing Regimen | % Inhibition of Parasite Burden[6] |

| (6R)-DNDI-8219 | L. donovani mouse model | 50 mg/kg, oral, once daily for 5 days | 99 |

| (6R)-DNDI-8219 | L. infantum hamster model | 25 mg/kg, oral, twice daily for 5 days | >97[7][8] |

| (6R)-DNDI-8219 | L. infantum hamster model | 50 mg/kg, oral, once daily for 5 days | 98 |

Table 3: Pharmacokinetic Parameters of (6R)-DNDI-8219 in Mice

| Parameter | Value (at 50 mg/kg oral dose)[6] |

| Cmax (µM) | 13 |

| Tmax (h) | 2 |

| AUC0-24h (µM·h) | 160 |

| t1/2 (h) | 6.5 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of (6R)-DNDI-8219 are provided below.

In Vitro Leishmania donovani Intracellular Amastigote Assay

This assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular stage of the parasite.[6][9][10][11][12]

-

Host Cell Culture: Mouse peritoneal macrophages or a suitable macrophage cell line (e.g., J774, THP-1) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.[13]

-

Parasite Culture and Infection: Leishmania donovani promastigotes are cultured in M199 medium. For infection, stationary phase promastigotes are added to the macrophage cultures at a parasite-to-cell ratio of approximately 10:1.

-

Compound Treatment: After an incubation period to allow for phagocytosis of the promastigotes and their transformation into amastigotes (typically 24-48 hours), the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation and Assessment: The treated, infected cells are incubated for a further 72-96 hours. The cells are then fixed and stained (e.g., with Giemsa stain).

-

Data Analysis: The number of amastigotes per 100 macrophages is determined by microscopic examination. The 50% inhibitory concentration (IC50) is calculated by comparing the parasite load in treated wells to that in untreated control wells.

In Vivo Leishmania infantum Hamster Model of Visceral Leishmaniasis

The hamster model is considered a stringent model for visceral leishmaniasis, closely mimicking the human disease.[14][15][16][17]

-

Animal Model: Male Syrian golden hamsters are used.

-

Infection: Hamsters are infected via intracardiac injection with approximately 1-2 x 107Leishmania infantum amastigotes harvested from the spleen of a previously infected hamster.

-

Treatment: Treatment is initiated at a set time point post-infection (e.g., day 7 or day 14). The test compound, formulated in a suitable vehicle, is administered orally at the specified dose and frequency for a defined period (e.g., 5 or 10 days).

-

Efficacy Assessment: At the end of the treatment period, the animals are euthanized, and the liver and spleen are collected. The parasite burden in these organs is quantified by preparing tissue smears, staining with Giemsa, and counting the number of amastigotes per host cell nucleus. The results are often expressed as Leishman-Donovan Units (LDU).

-

Data Analysis: The percentage inhibition of parasite burden in the treated groups is calculated relative to the vehicle-treated control group.

Mouse Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[18]

-

Animal Model: BALB/c mice are commonly used.

-

Drug Administration: A single oral dose of the test compound, formulated in an appropriate vehicle, is administered to the mice.

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or cardiac puncture).

-

Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the drug in the plasma is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) using appropriate software.

Conclusion

This compound, and specifically its (6R) enantiomer, represents a significant outcome of a dedicated drug discovery program for visceral leishmaniasis. Its potent in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, underscores its potential as a preclinical candidate. The elucidation of its activation by the parasite-specific nitroreductase NTR2 provides a clear mechanistic basis for its selective toxicity. This technical guide consolidates the key data and methodologies associated with the preclinical development of this compound, offering a valuable resource for the scientific community engaged in the fight against neglected tropical diseases. Further development and clinical investigation of this compound class are warranted to translate these promising preclinical findings into tangible benefits for patients.

References

- 1. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania | PLOS Pathogens [journals.plos.org]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myeventflo.com [myeventflo.com]

- 6. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.plos.org [journals.plos.org]

- 10. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo antileishmanial activity and histopathological evaluation in Leishmania infantum infected hamsters after treatment with a furoxan derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Selection of Paromomycin and Miltefosine Resistance in Leishmania donovani and L. infantum in a Syrian Hamster Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vivo Selection of Paromomycin and Miltefosine Resistance in Leishmania donovani and L. infantum in a Syrian Hamster Model - PMC [pmc.ncbi.nlm.nih.gov]